molecular formula C20H19N3OS2 B3682294 N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No.: B3682294
M. Wt: 381.5 g/mol
InChI Key: OSFJWLUFMVCVHC-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide is a complex organic compound with a molecular formula of C17H13N3OS2. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a benzamide moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-13(2)14-8-10-16(11-9-14)18(24)22-19(25)23-20-21-17(12-26-20)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFJWLUFMVCVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with isopropylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antifungal and antibacterial properties.

    Biological Studies: The compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and benzamide moiety play crucial roles in binding to these targets, leading to the inhibition of specific biological pathways. For example, it may inhibit the synthesis of essential cellular components in fungi, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
  • N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]furan-2-carboxamide

Uniqueness

N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide is unique due to the presence of the isopropyl group on the benzamide moiety, which may enhance its biological activity and specificity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide
Reactant of Route 2
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N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-4-(propan-2-yl)benzamide

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